

# Functional Differences Between Human and Mouse Membrane PD-L1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Human membrane-bound PD-L1 |           |
|                      | polypeptide                |           |
| Cat. No.:            | B12381049                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Programmed death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein. Its interaction with the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion, a mechanism frequently exploited by tumor cells. While mouse models are indispensable for preclinical cancer immunotherapy research, significant functional differences exist between human and mouse PD-L1. Understanding these distinctions is paramount for the accurate interpretation of preclinical data and the successful translation of therapeutic strategies to the clinic.

This guide provides an objective comparison of human and mouse membrane PD-L1, supported by experimental data, to aid researchers in navigating the complexities of cross-species immunology.

### **Sequence Homology and Structural Comparison**

While the overall molecular structures of human and mouse PD-L1 are highly similar, they exhibit noteworthy differences in their amino acid sequences. The protein sequence identity between murine and human PD-L1 is approximately 77%.[1] The PD-1-binding domain of human PD-L1 (amino acids 19-127) shows a 69.4% sequence identity and 87.6% similarity with the mouse counterpart.[2] Despite these differences, key residues at the PD-1/PD-L1 interaction surface are conserved, allowing for functional cross-species interaction between mouse PD-L1 and human PD-1.[2]



### **Binding Affinity and Interactions**

The binding dynamics of PD-L1 with its primary receptor, PD-1, and its alternative binding partner, CD80, reveal species-specific nuances.

#### PD-L1 and PD-1 Interaction

The affinity between PD-1 and PD-L1 is a crucial determinant of the inhibitory signal strength. Studies have shown that both human and mouse PD-L1 can bind to human PD-1 with comparable affinities.[2] However, the inhibitory capacity of the PD-1 pathway itself appears to be stronger in humans. Research indicates that human PD-1 is more inhibitory than mouse PD-1 due to stronger interactions with its ligands and more efficient recruitment of the downstream phosphatase Shp2.[3][4] This intrinsic difference in PD-1 signaling can influence the functional outcome of the PD-L1 interaction.

| Interacting<br>Proteins     | Dissociation<br>Constant (KD) | Experimental<br>Method                | Reference |
|-----------------------------|-------------------------------|---------------------------------------|-----------|
| Human PD-1 / Human<br>PD-L1 | ~8.0 μM - 17.66 μM            | Surface Plasmon<br>Resonance (SPR)    | [1][5]    |
| Human PD-1 / Human<br>PD-L1 | 11.9 ± 2.8 μM                 | MicroScale<br>Thermophoresis<br>(MST) | [2]       |
| Human PD-1 / Mouse<br>PD-L1 | 3.2 ± 0.2 μM                  | MicroScale<br>Thermophoresis<br>(MST) | [2]       |
| Mouse PD-1 / Mouse<br>PD-L1 | 0.62 μΜ                       | Surface Plasmon<br>Resonance (SPR)    | [6]       |

Table 1: Comparative binding affinities of human and mouse PD-1/PD-L1 interactions.

### PD-L1 and CD80 (B7-1) Interaction

PD-L1 can also interact with CD80, another key costimulatory molecule on antigen-presenting cells (APCs). This interaction primarily occurs in cis (on the surface of the same cell).[7][8][9] The formation of a PD-L1:CD80 cis-heterodimer prevents PD-L1 from binding to PD-1 in trans



(on an opposing T cell), thereby restricting PD-1-mediated T-cell suppression.[7][10] This regulatory mechanism appears to be conserved between mice and humans.[7] However, the cis-interaction can also affect CD80's ability to bind its other receptors. While the CD80:CD28 interaction is preserved, the high-avidity binding to CTLA-4 is weakened.[10][11] This complex interplay underscores the importance of considering the entire signaling network when evaluating PD-L1 function.

### **Glycosylation**

Post-translational modifications, particularly N-linked glycosylation, play a significant role in the function and stability of PD-L1. Both human and mouse PD-L1 are glycoproteins, but the patterns and functional impact of these glycans can differ.

Glycosylation of human PD-L1, especially at the N58 site, is reported to be essential for its interaction with PD-1.[12] Different cell types can produce distinct glycoforms of PD-L1. For instance, recombinant soluble PD-L1 produced in human HEK293 cells versus mouse NS0 cells will carry glycans characteristic of the host cell.[13] Furthermore, full-length membrane PD-L1 in cancer cells has different glycosylation patterns compared to truncated, soluble versions often used in binding studies, which calls for caution when interpreting results.[13] These differences in glycosylation can affect protein conformation, stability, and binding to receptors and therapeutic antibodies.

## Implications for Drug Development and Preclinical Models

The functional differences between human and mouse PD-L1 have profound implications for the development and testing of immunotherapies.

### **Antibody Cross-Reactivity**

Therapeutic antibodies developed against human PD-L1 often exhibit poor or no cross-reactivity with mouse PD-L1 due to epitope differences.[14] For example, the therapeutic antibody atezolizumab shows cross-reactivity and is functional in mouse models, whereas durvalumab does not bind to mouse PD-L1.[2] This lack of cross-reactivity necessitates the use of surrogate antibodies targeting mouse PD-L1 or the development of humanized mouse



models (engrafted with human immune systems or expressing humanized PD-L1) for preclinical efficacy and toxicity studies.[15][16]

| Antibody     | Target          | Binds<br>Human PD-<br>L1 | Binds<br>Mouse PD-<br>L1 | Functional<br>in Mouse<br>Models | Reference |
|--------------|-----------------|--------------------------|--------------------------|----------------------------------|-----------|
| Atezolizumab | Human PD-<br>L1 | Yes                      | Yes                      | Yes                              | [2][17]   |
| Durvalumab   | Human PD-<br>L1 | Yes                      | No                       | No                               | [2]       |
| MIH1         | Human PD-<br>L1 | Yes                      | No                       | No                               | [2]       |
| MIH5         | Mouse PD-L1     | No                       | Yes                      | Yes                              | [2]       |

Table 2: Cross-reactivity of common anti-PD-L1 therapeutic and research antibodies.

### **Visualizations**

### **Signaling Pathways and Molecular Interactions**



Click to download full resolution via product page

## **Experimental Workflow: Evaluating Antibody Cross- Reactivity**





Click to download full resolution via product page

## Experimental Protocols Surface Plasmon Resonance (SPR) for Binding Affinity

• Objective: To determine the kinetics and affinity (KD) of the PD-L1 and PD-1 interaction.



#### · Methodology:

- Immobilization: A high-purity recombinant PD-1 protein (e.g., human PD-1-Fc) is immobilized onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
- Analyte Injection: A series of concentrations of soluble recombinant PD-L1 (the analyte,
   e.g., human or mouse PD-L1) are injected over the sensor surface at a constant flow rate.
- Detection: The change in mass on the sensor surface due to binding is detected in realtime and measured in response units (RU).
- Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the analyte from the ligand.
- Data Analysis: The resulting sensorgrams (association and dissociation curves) are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

## Flow Cytometry for Cell-Surface Binding and Antibody Competition

- Objective: To confirm antibody binding to native PD-L1 on the cell surface and its ability to block PD-1 interaction.
- Methodology:
  - Cell Preparation: Prepare single-cell suspensions of cells expressing the target PD-L1 (e.g., mouse tumor cells like MC38 or transfected cells).
  - Blocking (Competition Assay): Pre-incubate cells with increasing concentrations of the unlabeled test antibody (e.g., anti-human PD-L1) for 30-60 minutes on ice.
  - Staining:
    - Direct Binding: Stain cells with a fluorescently labeled test antibody.



- Competition Assay: After the blocking step, add a constant, saturating concentration of a fluorescently labeled ligand (e.g., recombinant PD-1-Fc fusion protein) or a competing antibody with a known binding site.
- Washing: Wash cells with a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide) to remove unbound reagents.
- Acquisition: Analyze the cells on a flow cytometer, gating on the live cell population.
- Data Analysis: Measure the median fluorescence intensity (MFI). For competition assays,
   calculate the percentage of inhibition or the IC50 value from the dose-response curve.

### In Vivo Syngeneic Mouse Tumor Model

- Objective: To evaluate the anti-tumor efficacy of a cross-reactive PD-L1 antibody in an immunocompetent host.
- Methodology:
  - Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the tumor cell line origin.
  - Tumor Inoculation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38 for C57BL/6) that expresses mouse PD-L1 into the flank of the mice.
  - Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
  - Treatment: Administer the therapeutic antibody (e.g., atezolizumab) or an isotype control
    antibody via a clinically relevant route (e.g., intraperitoneal injection) according to a
    defined schedule.
  - Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health throughout the study.
  - Endpoint Analysis: At the study endpoint, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes) to



understand the mechanism of action.

#### Conclusion

While human and mouse PD-L1 share a conserved function in immune inhibition, they are not interchangeable. Differences in sequence, binding affinities, and glycosylation can lead to distinct interactions with binding partners and therapeutic agents. The lack of cross-reactivity for many human-specific anti-PD-L1 antibodies is a critical consideration for preclinical development. A thorough understanding of these species-specific characteristics, coupled with the use of appropriate experimental models and protocols, is essential for the successful clinical translation of next-generation PD-L1-targeting immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. Human and mouse PD-L1: similar molecular structure, but different druggability profiles PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional differences between rodent and human PD-1 linked to evolutionary divergence
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional differences between rodent and human PD-1 linked to evolutionary divergence
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-affinity human PD-L1 variants attenuate the suppression of T cell activation PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PD-L1-CD80 interactions are required for intracellular signaling necessary for dendritic cell migration PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]



- 10. PD-L1:CD80 Cis-Heterodimer Triggers the Co-stimulatory Receptor CD28 While Repressing the Inhibitory PD-1 and CTLA-4 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Targeting glycosylated PD-1 induces potent anti-tumor immunity PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Human and mouse PD-L1: similar molecular structure, but different druggability profiles -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Epitope mapping reveals the binding mechanism of a functional antibody cross-reactive to both human and murine programmed death 1 PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Functional Differences Between Human and Mouse Membrane PD-L1: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381049#functional-differences-between-human-and-mouse-membrane-pd-l1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com